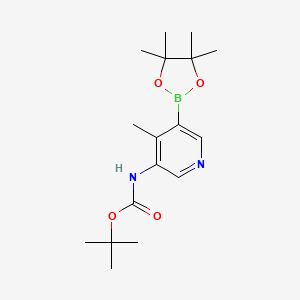

tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Description

Chemical Structure and Key Features

tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a pyridine-based boronic ester derivative with three distinct substituents:

- A tert-butyl carbamate group at the pyridine’s 3-position, providing steric bulk and stability.

- A methyl group at the 4-position, influencing electronic and steric properties.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions ().

Properties

Molecular Formula |

C17H27BN2O4 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

tert-butyl N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C17H27BN2O4/c1-11-12(18-23-16(5,6)17(7,8)24-18)9-19-10-13(11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,20,21) |

InChI Key |

SHFZAZUPOYEVHK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1. Palladium-Catalyzed Borylation (Suzuki-Miyaura Type Coupling)

The most common and efficient approach to synthesize this compound involves palladium-catalyzed borylation of an appropriately functionalized pyridine precursor, typically a halogenated pyridine derivative such as 3-chloro-4-methylpyridine or 3-bromo-4-methylpyridine.

- Starting Materials: Halopyridine (chloro- or bromo-substituted), bis(pinacolato)diboron or pinacol boronic ester.

- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) chloride complexed with 1,1'-bis(diphenylphosphino)ferrocene.

- Bases: Sodium carbonate or potassium carbonate.

- Solvents: Tetrahydrofuran or 1,4-dioxane.

- Temperature: Typically 80–100 °C.

- Reaction Time: Several hours under inert atmosphere (nitrogen or argon).

This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety at the 5-position of the pyridine ring.

1.2. Protection of the Amino Group as tert-Butyl Carbamate

Following borylation, the amino group at the 3-position of the pyridine ring is protected by introducing the tert-butyl carbamate group to improve stability and facilitate further synthetic transformations.

- Reagents: tert-Butyl carbamate (Boc2O) or equivalent carbamoylating agents.

- Conditions: Mild base (e.g., triethylamine), room temperature to slightly elevated temperature.

- Purpose: Protect the amino group to prevent unwanted side reactions during subsequent steps or storage.

1.3. Multi-Step Synthesis Overview

The overall synthesis is typically a multi-step process:

- Halogenation or functionalization of the pyridine ring.

- Palladium-catalyzed borylation to introduce the boronate ester.

- Protection of the amino group as tert-butyl carbamate.

Yields for the borylation step vary depending on the halogen substituent, with bromopyridines generally affording higher yields (up to 65%) compared to chloropyridines (around 32%) under optimized conditions.

Industrial Production Methods

Industrial synthesis scales up the palladium-catalyzed borylation process, optimizing catalyst loading, base concentration, and reaction times to maximize yield and purity. Large-scale production emphasizes:

- Use of stable and cost-effective palladium catalysts.

- Controlled temperature and inert atmosphere to minimize side reactions.

- Efficient purification methods such as column chromatography or crystallization.

These methods ensure the compound is produced with high purity suitable for pharmaceutical or material science applications.

Analytical Characterization and Validation

After synthesis, the compound's structure and purity are confirmed through:

- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H NMR and ^13C NMR confirm the presence of the tert-butyl carbamate group, methyl substituent, and pinacol boronate ester.

- Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C16H25BNO4.

- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity.

- Elemental Analysis: Confirms elemental composition.

For example, purification by silica gel chromatography using cyclohexane/ethyl acetate mixtures yields the compound as a colorless solid with typical isolated yields around 60–70% for the final step.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Halopyridine preparation | Commercially available or synthesized | Starting material | — |

| Palladium-catalyzed borylation | Pd(PPh3)4 or PdCl2(dppf), bis(pinacolato)diboron, Na2CO3, THF, 80–100 °C, inert atmosphere | Install pinacol boronate ester group | 32–65 |

| Amino group protection | tert-Butyl carbamate (Boc2O), triethylamine, rt | Protect amino group as carbamate | 60–70 |

| Purification | Silica gel chromatography (cyclohexane/EtOAc) | Obtain pure compound | — |

Research Outcomes and Observations

- The palladium-catalyzed borylation is sensitive to the nature of the halogen; bromides provide better reactivity than chlorides.

- The tert-butyl carbamate group enhances compound stability, aiding in handling and storage.

- The pinacol boronate ester moiety is reactive in Suzuki-Miyaura cross-coupling, making this compound a valuable intermediate in organic synthesis.

- Purification and characterization data consistently confirm the expected structure and high purity, essential for downstream applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other nucleophiles.

Oxidation and Reduction: The boron atom in the dioxaborolane ring can undergo oxidation and reduction reactions, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of boron-containing compounds, while oxidation reactions can produce boronic acids .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for creating new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is studied for its potential use in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems and diagnostic tools .

Industry

In industry, the compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of stable complexes, which can alter the activity of the target molecules. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound and its analogs are critical in synthesizing CDK9 inhibitors (), antiplasmodial agents (), and kinase-targeted therapies ().

- Process Optimization : Industrial-scale synthesis (e.g., CHEMLYTE SOLUTIONS CO.,LTD) prioritizes cost-effective purification via column chromatography (hexane/EtOAC systems) and high-purity (>98%) isolation ().

Biological Activity

tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C24H38BNO4

- Molar Mass : 415.38 g/mol

- CAS Number : 2819706-78-8

The compound exhibits biological activity primarily through its inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including metabolism and cell proliferation.

Inhibitory Activity Against Kinases

Recent studies have demonstrated that tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate effectively inhibits key kinases:

| Kinase | IC50 Value (nM) | Biological Relevance |

|---|---|---|

| GSK-3β | 10 - 1314 | Involved in cell growth and survival |

| IKK-β | Varies | Plays a role in inflammation and immune response |

| ROCK-1 | Varies | Regulates cytoskeletal dynamics |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Compounds with lower IC50 values are generally considered more potent inhibitors.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-3-y)carbamate does not significantly decrease cell viability at concentrations up to 10 µM. This is crucial for its potential therapeutic application as it suggests a favorable safety profile compared to other compounds that exhibited cytotoxic effects at similar concentrations.

Case Studies

- GSK-3β Inhibition : A study published in MDPI highlighted the structural modifications that enhance GSK-3β inhibitory activity. The most effective derivatives included alkyl substitutions that increased potency while minimizing cytotoxicity .

- Neuroprotective Effects : Research indicates that compounds similar to tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-3-y)carbamate exhibit neuroprotective properties by modulating pathways involved in neuroinflammation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is widely used for introducing boronic ester groups to aromatic systems. Aryl halide precursors (e.g., chloro- or bromopyridines) react with bis(pinacolato)diboron or pinacol boronic esters under Pd catalysis. Typical conditions include Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, Na₂CO₃ or K₂CO₃ as bases, and THF or dioxane as solvents at 80–100°C .

- Example : In a related synthesis, tert-butyl carbamate derivatives were obtained via coupling of chloropyridines with pinacol borane, yielding 32–65% depending on the halogen precursor (chloro vs. bromo) .

Q. How can the purity and structure of this compound be validated after synthesis?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity and structural integrity. For instance, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR, while the dioxaborolane protons appear as a singlet near 1.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., DART or ESI) confirms molecular weight. For example, a related boronic ester derivative showed exact mass matching between calculated and observed values (e.g., m/z 469 [M+H]⁺) .

- Chromatography : Silica gel column chromatography with hexane/EtOAc gradients (e.g., 2:8 ratio) is effective for purification .

Q. What safety precautions are necessary when handling this compound?

- Hazard Identification : While specific toxicity data for this compound is limited, structurally similar tert-butyl carbamates may cause skin/eye irritation or respiratory sensitization.

- Mitigation :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid exposure to moisture (boronic esters hydrolyze to boronic acids) and incompatible materials (strong oxidizers) .

- Follow first-aid protocols: Flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling steps involving this compound?

- Factors to Investigate :

- Catalyst Selection : PdCl₂(dppf) often outperforms Pd(PPh₃)₄ in sterically hindered systems.

- Solvent Effects : DMAc or THF may improve solubility of aromatic intermediates compared to dioxane .

- Halogen Precursor : Bromo derivatives generally yield higher conversions (e.g., 65% vs. 32% for chloro analogs) due to better leaving-group ability .

- Troubleshooting : Low yields may arise from boronic ester hydrolysis—ensure anhydrous conditions and use molecular sieves.

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Approach :

- DFT Calculations : Model the transition state of Pd-mediated oxidative addition to predict regioselectivity.

- Solvent Modeling : COSMO-RS simulations can optimize solvent-catalyst interactions .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methods :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles and confirm boronic ester geometry. SCXRD is particularly useful for distinguishing between possible regioisomers .

- Powder XRD : Assess crystallinity and polymorphism for formulation studies.

Q. How can contradictions in experimental data (e.g., variable NMR shifts) be resolved?

- Analysis :

- Dynamic Effects : Rotameric equilibria in the tert-butyl carbamate group may cause splitting in NMR. Variable-temperature NMR (e.g., 25–60°C) can identify dynamic processes .

- Impurity Profiling : LC-MS/MS can detect trace byproducts (e.g., hydrolyzed boronic acids) that affect spectral clarity .

Applications in Drug Development

Q. What role does this compound play in medicinal chemistry pipelines?

- Case Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.